molecular formula C41H42N8O7S B12379177 3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide

3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide

Cat. No.: B12379177
M. Wt: 790.9 g/mol
InChI Key: HPPMEDDOFPWBEG-UHFFFAOYSA-N
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Description

3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, sulfamoyl, and carboxamide groups, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid with pent-4-ynylamine to form an intermediate, which is then further reacted with 6-oxohexylamine and 4-sulfamoylphenylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide is unique due to its complex structure, which allows for multiple functional groups to participate in various reactions and interactions. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C41H42N8O7S

Molecular Weight

790.9 g/mol

IUPAC Name

3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C41H42N8O7S/c42-38-37(40(53)46-29-13-5-1-6-14-29)47-33(25-44-38)28-17-19-30(20-18-28)57(55,56)45-24-9-3-7-16-35(50)43-23-8-2-4-11-27-12-10-15-31-32(27)26-49(41(31)54)34-21-22-36(51)48-39(34)52/h1,5-6,10,12-15,17-20,25,34,45H,2-3,7-9,16,21-24,26H2,(H2,42,44)(H,43,50)(H,46,53)(H,48,51,52)

InChI Key

HPPMEDDOFPWBEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCNC(=O)CCCCCNS(=O)(=O)C4=CC=C(C=C4)C5=CN=C(C(=N5)C(=O)NC6=CC=CC=C6)N

Origin of Product

United States

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